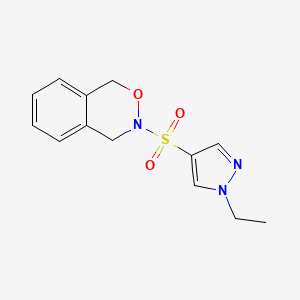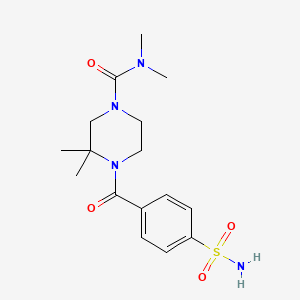![molecular formula C15H17F2NO3S B6964892 N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide](/img/structure/B6964892.png)
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, an ethyl chain, and a trimethylfuran sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide typically involves multiple steps:
Formation of the difluorophenyl ethyl intermediate: This step involves the reaction of 3,4-difluorobenzene with ethyl bromide in the presence of a base such as potassium carbonate to form 1-(3,4-difluorophenyl)ethyl bromide.
Synthesis of the trimethylfuran sulfonamide: The intermediate is then reacted with 2,5-dimethylfuran-3-sulfonyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-difluorophenyl)ethyl]-N-methylamine
- N-[1-(3,4-difluorophenyl)ethyl]-N-ethylamine
Uniqueness
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide is unique due to the presence of the trimethylfuran sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(3,4-difluorophenyl)ethyl]-N,2,5-trimethylfuran-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3S/c1-9-7-15(11(3)21-9)22(19,20)18(4)10(2)12-5-6-13(16)14(17)8-12/h5-8,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQXQMMNKCWGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)N(C)C(C)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethyl-6-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6964814.png)
![N-ethyl-4-[3-(sulfamoylmethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B6964816.png)
![N-[(4-methoxyoxan-4-yl)methyl]-1-(4-methylsulfonylphenyl)methanamine](/img/structure/B6964820.png)
![3-Methoxy-1-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]propan-1-one](/img/structure/B6964827.png)
![2-[4-[(3-Fluorophenyl)methylsulfonyl]piperazin-1-yl]-4-methyl-1,3-thiazole](/img/structure/B6964833.png)
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6964839.png)

![N-[(2-bromo-4-fluorophenyl)methyl]-1-(oxolan-3-yl)methanesulfonamide](/img/structure/B6964849.png)

![[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6964855.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6964863.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]pent-4-enamide](/img/structure/B6964869.png)
![N,2,5-trimethyl-N-[(3-methylphenyl)methyl]furan-3-sulfonamide](/img/structure/B6964879.png)
![1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide](/img/structure/B6964900.png)
